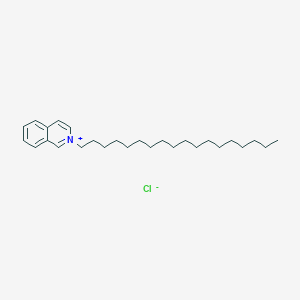
2-Octadecylisoquinolin-2-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecylisoquinolin-2-ium chloride is a quaternary ammonium compound derived from isoquinoline. It is characterized by the presence of a long octadecyl chain attached to the nitrogen atom of the isoquinoline ring, forming a positively charged isoquinolinium ion paired with a chloride anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-octadecylisoquinolin-2-ium chloride typically involves the quaternization of isoquinoline with an octadecyl halide, such as octadecyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions . The general reaction scheme is as follows:
Isoquinoline+Octadecyl chloride→2-Octadecylisoquinolin-2-ium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Octadecylisoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Anion exchange can be achieved using sodium or potassium salts of the desired anion.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various isoquinolinium salts depending on the anion used.
Scientific Research Applications
2-Octadecylisoquinolin-2-ium chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: Employed in the formulation of surfactants and detergents
Mechanism of Action
The mechanism of action of 2-octadecylisoquinolin-2-ium chloride involves its interaction with biological membranes. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity .
Comparison with Similar Compounds
Quinoline: A structural analog with a nitrogen atom in the ring, used in antimalarial drugs.
Isoquinoline: The parent compound, less hydrophobic and with different reactivity.
Cetylpyridinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Uniqueness: 2-Octadecylisoquinolin-2-ium chloride is unique due to its long hydrophobic chain, which enhances its ability to interact with lipid membranes, making it more effective in applications requiring membrane disruption .
Properties
CAS No. |
92596-54-8 |
|---|---|
Molecular Formula |
C27H44ClN |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
2-octadecylisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C27H44N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-28-24-22-26-20-17-18-21-27(26)25-28;/h17-18,20-22,24-25H,2-16,19,23H2,1H3;1H/q+1;/p-1 |
InChI Key |
JJJJXCDUOIKCQA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















